molecular formula C7H13NO2 B15297726 3,6-Dimethoxy-2,3,4,5-tetrahydropyridine

3,6-Dimethoxy-2,3,4,5-tetrahydropyridine

Cat. No.: B15297726
M. Wt: 143.18 g/mol
InChI Key: KYXMDLOHHXPNHC-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2,3,4,5-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and a varying degree of hydrogenation. The presence of methoxy groups at the 3 and 6 positions of the ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2,3,4,5-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method is the heating of pentanediamine or its derivatives in the presence of an organic solvent or aqueous solution . This reaction can be further optimized by using catalysts and specific reaction conditions to improve yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethoxy-2,3,4,5-tetrahydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It has been shown to modulate various biological pathways, including those involved in inflammation and cancer. The compound’s methoxy groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrahydropyridine
  • 1,2,3,6-Tetrahydropyridine
  • 2,3,4,5-Tetrahydropyridine

Uniqueness

3,6-Dimethoxy-2,3,4,5-tetrahydropyridine is unique due to the presence of methoxy groups at the 3 and 6 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydropyridine derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3,6-dimethoxy-2,3,4,5-tetrahydropyridine

InChI

InChI=1S/C7H13NO2/c1-9-6-3-4-7(10-2)8-5-6/h6H,3-5H2,1-2H3

InChI Key

KYXMDLOHHXPNHC-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=NC1)OC

Origin of Product

United States

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